1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Overview
Description
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is a fluorinated diamine with the molecular formula C5H8F6N2. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- typically involves the fluorination of pentanediamine derivatives. One common method includes the reaction of 1,5-diaminopentane with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or alkoxides (RO-) are used under basic conditions.
Major Products
The major products formed from these reactions include fluorinated amides, nitriles, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated organic compounds.
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the alteration of molecular structures, resulting in desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
Cadaverine (1,5-diaminopentane): A non-fluorinated analog with similar structural features but different chemical properties due to the absence of fluorine atoms.
Putrescine (1,4-diaminobutane): Another diamine with a shorter carbon chain and no fluorine atoms, used in similar applications but with distinct reactivity.
Uniqueness
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is unique due to its high fluorine content, which imparts exceptional chemical stability, resistance to oxidation, and enhanced reactivity. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentane-1,5-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHCWXRAGDDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CN)(F)F)(F)F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330243 | |
Record name | 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-33-4 | |
Record name | 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.